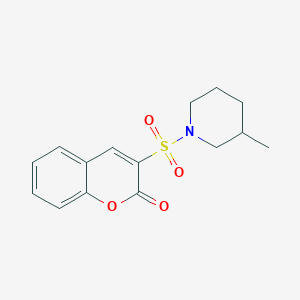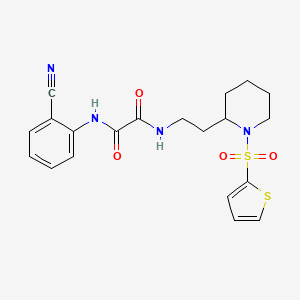![molecular formula C24H21N5O4 B2470640 8-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896295-66-2](/img/no-structure.png)
8-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H21N5O4 and its molecular weight is 443.463. The purity is usually 95%.
BenchChem offers high-quality 8-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antidepressant and Anxiolytic Potential
Research has shown the promising application of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in the field of neuropsychiatric disorders. Certain derivatives have been synthesized and evaluated for their affinity towards serotonin receptors and phosphodiesterase inhibitors, showcasing potential as antidepressant and anxiolytic agents. Molecular modeling suggests the importance of specific substitutions in the phenyl ring for antidepressant and anxiolytic applications (Zagórska et al., 2016), (Partyka et al., 2020).
Neuropharmacological Effects
Compounds related to 8-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have shown promising results in neuropharmacology. Studies indicate that selective blocking of presynaptic A2A receptors could offer a new pharmacological approach to treating marijuana dependence and highlight the role of corticostriatal glutamatergic neurotransmission in the rewarding effects of cannabinoids (Justinova et al., 2014).
Antitumor and Protective Properties
Some derivatives have been observed to possess antitumor activity and protective properties against chemically induced carcinogenesis, without causing significant liver and colon alterations. This suggests their potential use in cancer therapy and protection of vital organs from toxic effects caused by carcinogens (Kuznietsova et al., 2013).
Antihypertensive and Anti-Inflammatory Activities
Some studies report the synthesis of related compounds that were evaluated for antihypertensive effects, indicating their potential as antihypertensive agents. Moreover, certain derivatives have exhibited significant anti-inflammatory activity, suggesting their use in inflammatory conditions (Russell et al., 1988), (Zygmunt et al., 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the condensation of 2-amino-6-(3-methoxyphenyl)purine with 2-oxopropylphenylacetic acid, followed by cyclization with phenylglyoxal to form the imidazo[2,1-f]purine ring system. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride to introduce the phenyl group at position 7, and finally, the methyl group at position 1 is introduced using methyl iodide in the presence of a base.", "Starting Materials": [ "2-amino-6-(3-methoxyphenyl)purine", "2-oxopropylphenylacetic acid", "phenylglyoxal", "benzoyl chloride", "methyl iodide", "base" ], "Reaction": [ "Condensation of 2-amino-6-(3-methoxyphenyl)purine with 2-oxopropylphenylacetic acid in the presence of a coupling reagent such as EDC or DCC to form the corresponding amide intermediate.", "Cyclization of the amide intermediate with phenylglyoxal in the presence of a Lewis acid catalyst such as BF3.OEt2 to form the imidazo[2,1-f]purine ring system.", "Friedel-Crafts acylation of the resulting intermediate with benzoyl chloride in the presence of a Lewis acid catalyst such as AlCl3 to introduce the phenyl group at position 7.", "Introduction of the methyl group at position 1 using methyl iodide in the presence of a base such as NaH or K2CO3." ] } | |
CAS-Nummer |
896295-66-2 |
Produktname |
8-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
Molekularformel |
C24H21N5O4 |
Molekulargewicht |
443.463 |
IUPAC-Name |
6-(3-methoxyphenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H21N5O4/c1-15(30)13-28-22(31)20-21(26(2)24(28)32)25-23-27(20)14-19(16-8-5-4-6-9-16)29(23)17-10-7-11-18(12-17)33-3/h4-12,14H,13H2,1-3H3 |
InChI-Schlüssel |
BMZBCNXFOCOIKW-UHFFFAOYSA-N |
SMILES |
CC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=CC=C4)OC)C5=CC=CC=C5)N(C1=O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Cyclopropyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2470561.png)
![5-((3,4-dimethylphenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2470564.png)

![2-Oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonic acid diethylamide](/img/structure/B2470567.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2470568.png)

![3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2470571.png)

![4-[6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid](/img/structure/B2470575.png)
![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate](/img/structure/B2470576.png)


![5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2470580.png)